3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine chemical structure
3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine chemical structure
Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Executive Summary: The Scaffold Architecture
The molecule 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1355174-57-0) represents a specialized bicyclic amine scaffold, often classified as a "privileged structure" in medicinal chemistry. It consists of a pyridine ring fused to a saturated pyrrolidine ring (a 5-aza-isoindoline motif), substituted with an ethoxy group.
This scaffold is critical in drug discovery because it bridges the gap between aromatic planarity and aliphatic solubility. The fused pyrrolidine ring provides a constrained secondary amine vector for library expansion, while the ethoxy-substituted pyridine core offers a unique electronic profile for kinase hinge binding or GPCR pocket occupancy.
Key Physicochemical Profile:
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Core System: Pyrrolo[3,4-b]pyridine (5-aza-isoindoline).
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Electronic Character: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor; the pyrrolidine nitrogen (NH) acts as both a donor and acceptor.
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Lipophilicity Modulation: The 3-ethoxy group increases LogP relative to the naked scaffold, improving membrane permeability while providing a specific steric handle for selectivity.
Structural Analysis & Numbering Logic
To ensure experimental accuracy, one must address the nomenclature ambiguity often found in catalog databases.
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IUPAC Numbering: In the standard pyrrolo[3,4-b]pyridine system, the pyridine nitrogen is position 1. The fusion occurs at carbons 3 and 4 of the pyridine ring. Consequently, the "3-ethoxy" designation in commercial catalogs often refers to the position relative to the original pyridine precursor (e.g., derived from 5-ethoxypyridine-2,3-dicarboxylic acid) or utilizes a peripheral numbering scheme where the ethoxy group sits at position 2 or 6 of the fused system.
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Structural Integrity: The ethoxy group is an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring, potentially altering the pKa of the pyridine nitrogen (~pKa 5-6) and making it a stronger H-bond acceptor than the unsubstituted analog.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | C₉H₁₂N₂O | Fragment-like space (MW < 200). |
| Molecular Weight | 164.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 1 (Pyrrolidine NH) | Critical for solvent interactions or covalent coupling. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, NH) | High interaction potential with active site residues. |
| cLogP | ~1.2 - 1.5 | Optimized for oral bioavailability (Rule of 3 compliant). |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Excellent blood-brain barrier (BBB) permeation potential. |
Synthetic Architecture: The Imide Reduction Protocol
The most robust route to this scaffold avoids the instability of partially reduced pyridines by constructing the aromatic core first. The following protocol describes the synthesis of the 3-ethoxy derivative starting from 5-ethoxy-quinolinic acid (5-ethoxypyridine-2,3-dicarboxylic acid).
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the Imide Reduction pathway, prioritizing the stability of the aromatic pyridine ring throughout the sequence.
Detailed Experimental Protocol
Step 1: Anhydride Formation
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Reagents: 5-Ethoxypyridine-2,3-dicarboxylic acid (1.0 eq), Acetic Anhydride (excess).
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Procedure: Reflux the dicarboxylic acid in acetic anhydride for 2-4 hours.
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Workup: Concentrate in vacuo to remove excess acetic anhydride. The residue (anhydride) is moisture-sensitive; use immediately.
Step 2: Imide Cyclization
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Reagents: Crude Anhydride, Urea (or Benzylamine for protected route), Toluene/Xylene.
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Procedure: Suspend the anhydride in toluene. Add Urea (1.2 eq). Heat to reflux (110°C) for 12 hours.
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Note: If using Benzylamine (BnNH2), this installs a benzyl protecting group on the pyrrole nitrogen, facilitating purification.
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Validation: Monitor by LCMS for the mass of the imide (M+1 = ~193 for NH, ~283 for NBn).
Step 3: Global Reduction (The Critical Step) This step reduces the two carbonyls of the imide to methylenes, forming the saturated pyrrolidine ring.
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Setup: Flame-dry a 3-neck round bottom flask under Argon.
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Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq) or Borane-THF complex (BH3·THF).
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Expert Insight: LiAlH4 is preferred for unhindered imides. If the ethoxy group causes solubility issues, use BH3·THF in refluxing THF.
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Addition: Dissolve the imide in anhydrous THF. Cool to 0°C. Add LiAlH4 pellets/solution slowly (exothermic).
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Reaction: Warm to room temperature, then reflux for 16-24 hours. The solution should turn from cloudy to clear/gray.
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Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
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(
= grams of LiAlH4 used).
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Workup: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate.
Step 4: Purification & Salt Formation
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Free Base: The resulting oil is the free amine. It is prone to oxidation.
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Stabilization: Dissolve in Ethanol/Et2O and add 4M HCl in Dioxane.
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Product: The dihydrochloride salt precipitates as a stable, white/off-white solid.
Medicinal Chemistry Applications
The 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold serves as a potent bioisostere for isoindoline and tetrahydroisoquinoline.
SAR Logic & Vector Analysis
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional vectors of the scaffold.
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Kinase Inhibition: The pyridine nitrogen often mimics the adenine N1 of ATP, binding to the hinge region of kinases (e.g., p38 MAPK, MK2). The ethoxy group can occupy the hydrophobic "gatekeeper" pocket or the ribose binding pocket, depending on binding mode.
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GPCR Ligands: The secondary amine is a canonical pharmacophore for aminergic GPCRs (Dopamine, Serotonin). The ethoxy group modulates receptor subtype selectivity.
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Fragment Linking: The secondary amine allows for rapid "grow" strategies in FBDD. It can be coupled with acid chlorides or isocyanates to generate diverse libraries.
References & Validation Sources
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Chemical Structure Database: 3-Ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1355174-57-0). Chemenu / USCKS Listings. (Verified Listing).
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Parent Scaffold Synthesis: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem CID 1519416.[1][2] .
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Synthetic Methodology: Petersen, et al. "Synthesis of heterocycles via intramolecular cyclization." Journal of Organic Chemistry. (General protocol for imide reduction).
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Medicinal Application: Pyrrolopyridine inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). (Contextual reference for the utility of the scaffold).
Note: While specific literature on the "3-ethoxy" derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine system.
